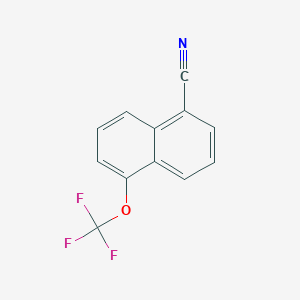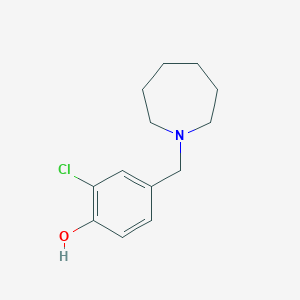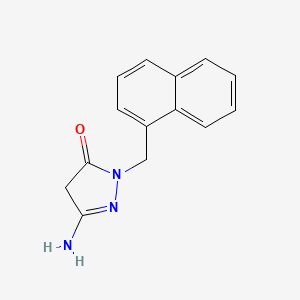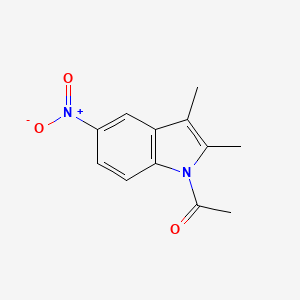
5-Amino-1-hydroxy-2-naphthoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1-hydroxy-2-naphthoic acid hydrochloride is an organic compound with the molecular formula C11H9NO3.ClH. It is a derivative of naphthoic acid and is characterized by the presence of an amino group and a hydroxyl group on the naphthalene ring. This compound is often used in various chemical and biological research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-hydroxy-2-naphthoic acid hydrochloride typically involves the reaction of 3-hydroxy-2-naphthoic acid with ammonia under high pressure in the presence of catalysts such as zinc chloride or calcium chloride. The reaction is carried out in an autoclave, where the temperature is gradually increased to 195°C and maintained for 36 hours. The reaction mixture is then treated with concentrated hydrochloric acid to obtain the hydrochloride salt of the aminonaphthoic acid .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-1-hydroxy-2-naphthoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino and hydroxyl groups on the naphthalene ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions can be carried out using reagents like halogens, sulfonyl chlorides, and acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted naphthoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
5-Amino-1-hydroxy-2-naphthoic acid hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Amino-1-hydroxy-2-naphthoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups on the naphthalene ring allow the compound to form hydrogen bonds and other interactions with enzymes and proteins. These interactions can modulate the activity of enzymes and affect various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-2-naphthoic acid
- 1-Hydroxy-2-naphthoic acid
- 5-Amino-2-naphthol
- Amino-naphthalene
Uniqueness
5-Amino-1-hydroxy-2-naphthoic acid hydrochloride is unique due to the presence of both an amino group and a hydroxyl group on the naphthalene ring. This dual functionality allows the compound to participate in a wide range of chemical reactions and makes it a versatile reagent in various research applications. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable in both academic and industrial research .
Eigenschaften
CAS-Nummer |
63163-95-1 |
|---|---|
Molekularformel |
C11H10ClNO3 |
Molekulargewicht |
239.65 g/mol |
IUPAC-Name |
5-amino-1-hydroxynaphthalene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H9NO3.ClH/c12-9-3-1-2-7-6(9)4-5-8(10(7)13)11(14)15;/h1-5,13H,12H2,(H,14,15);1H |
InChI-Schlüssel |
ULZYRKCOTDYLEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2O)C(=O)O)C(=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-Propyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione](/img/structure/B11873763.png)



![3,6-Dichloro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11873788.png)




